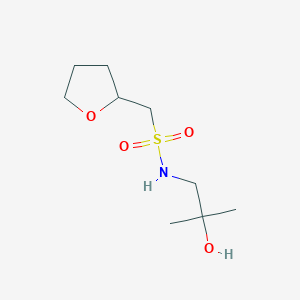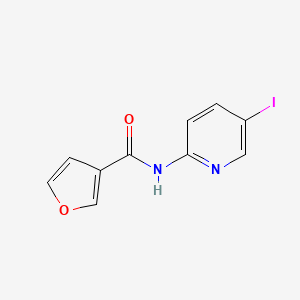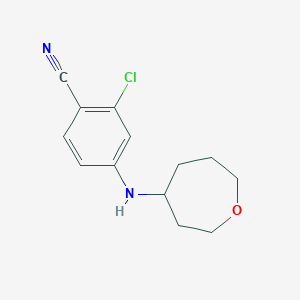
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis, making A-769662 a promising target for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Wirkmechanismus
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide activates AMPK by allosterically binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity. This activation of AMPK leads to downstream effects on cellular metabolism, including increased glucose uptake and fatty acid oxidation, as well as decreased lipid synthesis and gluconeogenesis.
Biochemical and Physiological Effects
In addition to its effects on cellular metabolism, 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide has been shown to have anti-inflammatory effects in macrophages and to protect against ischemia-reperfusion injury in the heart. It has also been shown to improve cognitive function in mouse models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide in lab experiments is its specificity for AMPK activation, which allows for targeted effects on cellular metabolism. However, one limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
For research on 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide include further elucidation of its effects on cellular metabolism and its potential therapeutic applications in metabolic disorders. Additionally, the development of more potent and selective AMPK activators may lead to improved treatment options for these conditions.
Synthesemethoden
The synthesis of 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-pyridinecarboxylic acid with 2-bromo-2-methylbutane to form 2-(2-bromo-2-methylbutyl)pyridine, which is then reacted with hydroxylamine hydrochloride to form 3-hydroxy-N-(2-bromo-2-methylbutyl)pyridine-2-carboxamide. This compound is then reacted with sodium hydride and methyl iodide to form the final product, 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic effects on metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in the liver. 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipocytes, suggesting a potential role in the treatment of obesity.
Eigenschaften
IUPAC Name |
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-11(2,16)7-13-10(15)9-8(14)5-4-6-12-9/h4-6,14,16H,3,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIKKVVMIXRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)C1=C(C=CC=N1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)


![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)

![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)

![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)